molecular formula C18H15N5O3S3 B492607 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 667912-71-2

2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B492607
CAS No.: 667912-71-2
M. Wt: 445.5g/mol
InChI Key: WRBIVSWGOKZUNY-UHFFFAOYSA-N
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Description

2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a unique combination of thiazole, triazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by their coupling and subsequent functionalization.

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazines and carboxylic acids or their derivatives.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halogen, and sulfonyl derivatives.

Scientific Research Applications

2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or photonic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may find use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and triazole rings are known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the sulfonamide group can form hydrogen bonds with biological macromolecules, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone
  • 2-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

Compared to similar compounds, 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide stands out due to its unique combination of thiazole, triazole, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

The compound 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that integrates a thiazolo-triazole framework with a sulfonamide moiety. This unique structure is associated with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

  • A thiazole ring fused with a triazole moiety.
  • An N-(4-sulfamoylphenyl) acetamide group.

These components contribute to its chemical properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, which may include:

  • Formation of the thiazolo-triazole framework.
  • Introduction of the sulfonamide group.
  • Acetylation to yield the final product.

Optimization of reaction conditions is crucial for maximizing yield and purity.

Antimicrobial Activity

Compounds similar to This compound have shown significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacteria were determined using standard agar-dilution methods.
  • The compound exhibited activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics like ciprofloxacin .

Antioxidant Activity

Research indicates that derivatives containing the thiazolo-triazole framework possess antioxidant properties. The antioxidant activity was evaluated using assays such as:

  • DPPH (1,1-diphenyl-2-picrylhydrazyl).
  • FRAP (Ferric Reducing Antioxidant Power).

These studies revealed that certain modifications in the structure could enhance radical scavenging activity .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes. Notably:

  • It has shown promise as a human carbonic anhydrase (hCA) inhibitor, which is significant for therapeutic applications in conditions like glaucoma and epilepsy .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of various compounds, derivatives similar to This compound were tested against several bacterial strains. The results indicated that while some compounds displayed limited activity at higher concentrations (above 100 μM), others showed promising results warranting further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted focusing on modifications of the thiazolo-triazole framework. This research highlighted how specific substitutions on the phenyl group could significantly alter biological activity. For example, compounds with additional electron-withdrawing groups exhibited enhanced enzyme inhibition profiles compared to their unsubstituted counterparts .

Comparative Analysis

To illustrate the diversity within the thiazolo-triazole family and highlight the unique attributes of This compound , a comparative analysis is presented in the table below:

Compound NameStructure HighlightsNotable Activity
5-(Phenylthiazolo[3,2-b][1,2,4]triazole)Thiazolo-triazole coreAnticancer
N-(3-chloro-4-fluorophenyl)-2-thioacetamideHalogen substitutionsBroad-spectrum antimicrobial
N-(4-chlorophenyl)-2-thioacetamideSimilar core structureIDO1 inhibition

Properties

IUPAC Name

2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S3/c19-29(25,26)14-8-6-13(7-9-14)20-16(24)11-28-18-22-21-17-23(18)15(10-27-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)(H2,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBIVSWGOKZUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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